alpha-(4-Biphenylyl)benzylamine

Catalog No.
S2927274
CAS No.
91487-88-6
M.F
C19H17N
M. Wt
259.352
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-(4-Biphenylyl)benzylamine

CAS Number

91487-88-6

Product Name

alpha-(4-Biphenylyl)benzylamine

IUPAC Name

phenyl-(4-phenylphenyl)methanamine

Molecular Formula

C19H17N

Molecular Weight

259.352

InChI

InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2

InChI Key

IYXMLFSUCVXABO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N

Solubility

not available

Alpha-(4-Biphenylyl)benzylamine is an organic compound characterized by the molecular formula C19H17N. It features a biphenyl group attached to a benzylamine structure, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to its structural complexity and reactivity.

There is no documented research on the mechanism of action of alpha-(4-Biphenylyl)benzylamine. Without knowledge of its biological activity, it is impossible to speculate on its potential mechanisms.

Information on the safety hazards of alpha-(4-Biphenylyl)benzylamine is limited. As a general precaution for aromatic amines, it is advisable to handle it with gloves and in a well-ventilated area. Potential hazards may include:

  • Skin and eye irritation: Due to the amine functionality.
  • Respiratory irritation: Inhalation may cause irritation.
, typical of benzylamines:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other nucleophiles under suitable conditions.

The biological activity of alpha-(4-Biphenylyl)benzylamine is not fully elucidated but is believed to involve interactions with multiple biological targets. Its structure suggests potential effects on cellular signaling pathways and metabolic processes. Studies indicate that biphenyl derivatives may exhibit anti-inflammatory and anticancer properties, making this compound a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing alpha-(4-Biphenylyl)benzylamine:

  • N-Alkylation: A highly active manganese(I) pincer catalyst can facilitate the N-alkylation of amines with alcohols, leading to the formation of benzylamines.
  • Direct Synthesis: This involves the direct reaction of alkylarenes with diarylimines to yield α-substituted primary benzylamines.
  • Enzymatic Methods: A multi-enzyme cascade process has been reported for the biosynthesis of benzylamine derivatives, showcasing a biocatalytic approach to synthesis .

Alpha-(4-Biphenylyl)benzylamine finds potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound in developing new pharmaceuticals targeting inflammatory and cancer pathways.
  • Organic Synthesis: Its ability to participate in diverse

Several compounds share structural similarities with alpha-(4-Biphenylyl)benzylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Alpha-MethylbenzylamineContains a methyl group at the alpha positionOften used in studies of CNS disorders
4-BiphenylylbenzylamineLacks the nitrogen atom in the benzylamine structureExhibits different reactivity patterns
4-AminobiphenylContains an amine group directly attached to biphenylKnown for its carcinogenic properties

Alpha-(4-Biphenylyl)benzylamine is unique due to its specific biphenyl substitution pattern and its potential biological activity, distinguishing it from other similar compounds which may not exhibit the same reactivity or biological effects .

XLogP3

4.1

Dates

Modify: 2023-08-17

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